2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
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Description
The compound is a complex organic molecule that likely contains a pyrrole and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, but it has one nitrogen atom in the ring . Pyridine is a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole derivatives can be synthesized through various methods, including multi-component reactions .
Molecular Structure Analysis
The structure likely involves a pyrrole ring fused to a pyridine ring, based on the name of the compound. Pyrrole and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown various biological activities, indicating that they may affect multiple pathways .
Properties
IUPAC Name |
1-(3-phenoxypropyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-7-18(8-3-1)24-14-6-12-22-13-10-17-15-23(16-19(17)22)20-9-4-5-11-21-20/h1-5,7-9,11,17,19H,6,10,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYXCSCIQWYJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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